molecular formula C22H20F2INO4 B15203471 [3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone

[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone

Cat. No.: B15203471
M. Wt: 527.3 g/mol
InChI Key: YMSOCLFJURBZCV-UWEREPPTSA-N
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Description

[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone is a complex organic compound with a unique structure that includes a difluorophenyl group, an iodomethyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the difluorophenyl and iodomethyl groups. Common synthetic routes may involve:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: This step often involves the use of a difluorophenyl halide and a suitable base to facilitate nucleophilic substitution.

    Introduction of the Iodomethyl Group: This can be done through halogenation reactions using iodine and a suitable halogenating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in the development of new drugs. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.

Medicine

In medicine, [3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities. Its unique structure may allow it to target specific biological pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid
  • 3-Fluorophenylboronic acid

Uniqueness

Compared to similar compounds, [3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone stands out due to its unique combination of functional groups and its potential for diverse applications. Its difluorophenyl and iodomethyl groups provide distinct reactivity, while the oxazolidinone ring offers stability and versatility in chemical synthesis.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H20F2INO4

Molecular Weight

527.3 g/mol

IUPAC Name

4-benzyl-3-[(3S,5R)-5-(2,4-difluorophenyl)-5-(iodomethyl)oxolane-3-carbonyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C22H20F2INO4/c23-16-6-7-18(19(24)9-16)22(13-25)10-15(11-30-22)20(27)26-17(12-29-21(26)28)8-14-4-2-1-3-5-14/h1-7,9,15,17H,8,10-13H2/t15-,17?,22-/m0/s1

InChI Key

YMSOCLFJURBZCV-UWEREPPTSA-N

Isomeric SMILES

C1[C@@H](CO[C@@]1(CI)C2=C(C=C(C=C2)F)F)C(=O)N3C(COC3=O)CC4=CC=CC=C4

Canonical SMILES

C1C(COC1(CI)C2=C(C=C(C=C2)F)F)C(=O)N3C(COC3=O)CC4=CC=CC=C4

Origin of Product

United States

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